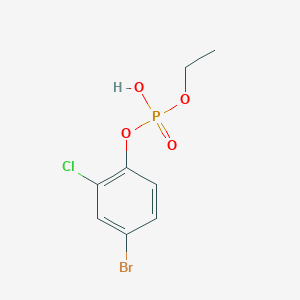
4-Bromo-2-chlorophenyl ethyl hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chlorophenyl ethyl hydrogen phosphate is an organophosphate compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of bromine, chlorine, and phosphate groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chlorophenyl ethyl hydrogen phosphate typically involves the reaction of 4-bromo-2-chlorophenol with phosphorus oxychloride and sodium ethoxide. The reaction proceeds under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, ensuring the compound’s availability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-chlorophenyl ethyl hydrogen phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphate esters, while substitution reactions can produce a variety of substituted phenyl phosphates .
Applications De Recherche Scientifique
4-Bromo-2-chlorophenyl ethyl hydrogen phosphate has numerous scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chlorophenyl ethyl hydrogen phosphate involves the inhibition of acetylcholinesterase, an enzyme critical for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound disrupts normal nerve function, leading to various physiological effects. This mechanism is similar to other organophosphates, which also target acetylcholinesterase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Profenofos: An organophosphate insecticide with a similar structure and mechanism of action.
Chlorpyrifos: Another organophosphate compound used as an insecticide, known for its neurotoxic effects.
Diazinon: An organophosphate pesticide with similar applications and chemical properties
Uniqueness
4-Bromo-2-chlorophenyl ethyl hydrogen phosphate is unique due to its specific combination of bromine, chlorine, and phosphate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
80705-86-8 |
|---|---|
Formule moléculaire |
C8H9BrClO4P |
Poids moléculaire |
315.48 g/mol |
Nom IUPAC |
(4-bromo-2-chlorophenyl) ethyl hydrogen phosphate |
InChI |
InChI=1S/C8H9BrClO4P/c1-2-13-15(11,12)14-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3,(H,11,12) |
Clé InChI |
YNSWEISYROHJMC-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(O)OC1=C(C=C(C=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427283.png)
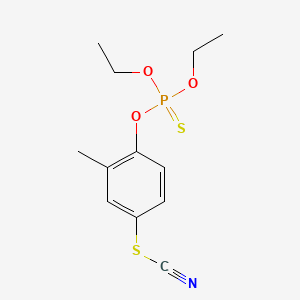
![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)
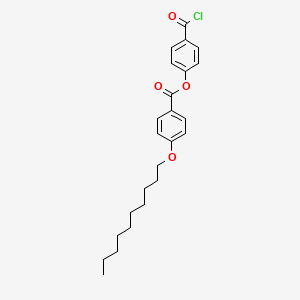
![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)
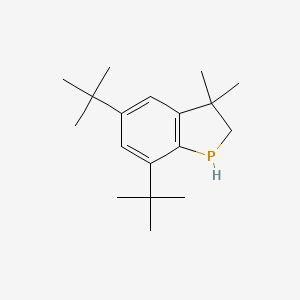
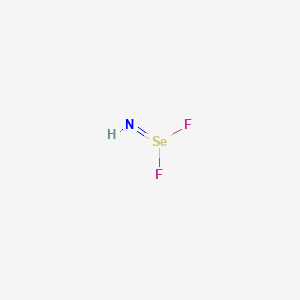
silane](/img/structure/B14427335.png)
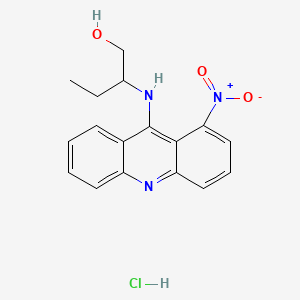

![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
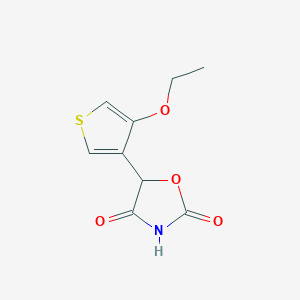
![N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine](/img/structure/B14427359.png)
![Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B14427368.png)
